methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
Description
Methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a quinazolinone derivative characterized by a bicyclic 2,4-dihydro-1H-quinazolin-3-yl core. Its structure includes a bromine atom at position 6, a 4-methoxyphenyl group at position 2, a phenyl group at position 4, and a methyl acetate substituent at position 3 (Figure 1). The molecular formula is C₂₄H₂₀BrN₂O₃ (based on analogous structures in ), with a molecular weight of 479.34 g/mol . Quinazolinones are known for their biological activities, including anticancer, antimicrobial, and analgesic properties, and serve as precursors for heterocyclic compounds .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-29-19-11-8-17(9-12-19)24-26-21-13-10-18(25)14-20(21)23(16-6-4-3-5-7-16)27(24)15-22(28)30-2/h3-14,23-24,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZHLAXPHSAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386838 | |
| Record name | methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-31-5 | |
| Record name | methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution with Methoxyphenyl and Phenyl Groups: The substitution reactions can be carried out using appropriate aryl halides and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their potential anticancer properties. Methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies indicate that quinazoline derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
-
Antimicrobial Properties :
- Research has indicated that certain quinazoline derivatives exhibit antibacterial and antifungal activities. The presence of the methoxy and bromo substituents may enhance the antimicrobial efficacy of this compound. In laboratory settings, derivatives have been tested against common pathogens, showing significant inhibitory effects .
- Neuropharmacological Effects :
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. This compound was one of the compounds tested, demonstrating IC50 values in the low micromolar range against breast and lung cancer cells. This suggests a strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of 2,4-dihydro-1H-quinazolin-3-yl derivatives. Key structural analogues include:
Key Observations :
Substituent Effects: The bromine atom at position 6 (present in the target compound and ) enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution reactions. Ester vs. Amide Functionality: The methyl acetate group in the target compound offers greater metabolic stability than the acetamide group in , which may hydrolyze faster in vivo.
Biological Activity :
- Compounds with thioether linkages (e.g., ) exhibit enhanced antioxidant properties compared to oxygen-based analogues.
- The 4-oxo group (common across all analogues) is critical for hydrogen bonding with biological targets, such as kinase enzymes in anticancer activity .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in cyclocondensation steps for quinazoline core formation .
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol improve purity (>95%) .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm). NMR confirms carbonyl (δ 170–175 ppm) and quinazoline carbons .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 507.08 for CHBrNO) .
- HPLC : Retention time consistency and peak symmetry (>95% purity) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?
Methodological Answer: Discrepancies often arise from:
- Experimental variables : Differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (IC vs. EC) .
- Structural analogs : Compare substituent effects (e.g., bromo vs. chloro at position 6) using molecular docking to assess binding affinity variations .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and statistical validation (p < 0.05 via ANOVA) .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV for electron-deficient quinazoline cores) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (NAMD software) to assess stability under physiological conditions .
- Docking studies (AutoDock Vina) : Predict binding modes to targets like EGFR or PARP, with RMSD < 2.0 Å indicating reliable poses .
Q. How does the bromo-methoxy substitution pattern influence reaction mechanisms in catalytic cross-coupling?
Methodological Answer:
- Palladium catalysis : The bromine atom at position 6 facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) using Pd(PPh) (2 mol%) in toluene/EtOH at 90°C .
- Methoxy group effects : Electron-donating methoxy groups stabilize intermediates via resonance, reducing side reactions in Buchwald-Hartwig aminations .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Q. What strategies are effective for incorporating this compound into multi-step synthetic pathways?
Methodological Answer:
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during esterification .
- Downstream functionalization : Convert the acetate moiety to amides via coupling agents (EDC/HOBt) for peptide conjugates .
- Scalability : Optimize batch vs. flow chemistry conditions (residence time < 30 min) to minimize degradation in large-scale syntheses .
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Methodological Answer:
- Analog synthesis : Replace the bromine atom with Cl, I, or CF to assess halogen effects on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical motifs (e.g., quinazoline core and methoxy-phenyl group) .
- In vivo testing : Evaluate pharmacokinetics (C, t) in rodent models after oral administration (dose: 10–50 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
